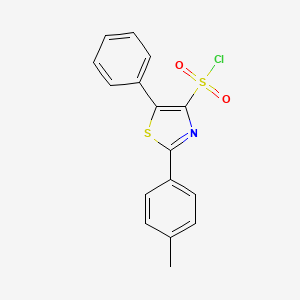

2-(4-Methylphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride

Description

2-(4-Methylphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride is a sulfonyl chloride derivative of the 1,3-thiazole heterocycle, featuring a 4-methylphenyl group at position 2 and a phenyl group at position 3. This compound is synthesized via oxidative chlorination of intermediate benzyl 5-phenyl-1,3-thiazol-4-ylsulfide in acetic acid . Its synthetic utility lies in its reactivity as a sulfonyl chloride, enabling the preparation of sulfonamide derivatives through nucleophilic substitution with amines.

Propriétés

IUPAC Name |

2-(4-methylphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2S2/c1-11-7-9-13(10-8-11)15-18-16(22(17,19)20)14(21-15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQPNZULJFKHNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=CC=C3)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced by reacting the thiazole derivative with chlorosulfonic acid under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial.

Types of Reactions:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines (for forming sulfonamides), alcohols (for forming sulfonates), and thiols (for forming sulfonothioates). These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.

Major Products Formed:

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Applications De Recherche Scientifique

2-(4-Methylphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-(4-Methylphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate linkages. These reactions can modify the activity of biomolecules, such as enzymes, by altering their structure and function.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit enzyme activity by reacting with active site residues, leading to the formation of covalent adducts.

Proteins: It can modify protein function by reacting with amino acid side chains, particularly those containing nucleophilic groups such as lysine, cysteine, and serine.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional properties of 2-(4-methylphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride can be contextualized by comparing it with analogous sulfonyl chloride-containing heterocycles. Key compounds for comparison include:

Table 1: Structural and Functional Comparison of Selected Sulfonyl Chloride Derivatives

Structural and Electronic Differences

- Substituent Position and Electronic Effects: The 4-sulfonyl chloride group in 2-(4-methylphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride distinguishes it from analogs like 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride, where the sulfonyl chloride is at C5 . This positional variance influences reactivity; sulfonyl chlorides at C4 (as in the target compound) may exhibit steric hindrance or altered electronic profiles compared to C5 derivatives.

Activité Biologique

2-(4-Methylphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride is a sulfonyl chloride derivative of thiazole that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This compound features a thiazole ring substituted with both a methylphenyl and a phenyl group, contributing to its unique reactivity and biological profile.

- IUPAC Name: 2-(4-Methylphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride

- Molecular Formula: C16H14ClN2O2S2

- Molecular Weight: 349.9 g/mol

- CAS Number: [N/A]

Research indicates that derivatives of 2-(4-Methylphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride exhibit significant antitumor activity . In vitro studies have demonstrated effectiveness against various cancer cell lines, suggesting that the compound may interfere with cellular processes critical for tumor growth and proliferation. The sulfonyl chloride functional group enhances its reactivity, allowing for further chemical transformations that may yield derivatives with enhanced biological activity.

Antitumor Activity

In vitro studies have shown that this compound demonstrates potent activity against several cancer cell lines, including:

- MCF-7 (breast cancer)

- LoVo (colorectal cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines indicate varying levels of sensitivity to the compound:

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| MCF-7 | 23.29 | Significant anti-proliferative effects observed after 48 hours |

| LoVo | 2.44 | Most potent among tested compounds; selective inhibition noted |

Interaction Studies

Interaction studies have identified the ability of this compound to engage with various biological targets, leading to alterations in cellular signaling pathways relevant to cancer progression. Specific studies have highlighted its efficacy against particular cancer cell lines, emphasizing the need for further exploration into its mechanism of action and potential side effects.

Case Studies and Comparative Analysis

Several studies have compared the biological activity of 2-(4-Methylphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride with structurally similar compounds. Notable comparisons include:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride | Contains a methyl and phenyl group on the thiazole | Exhibits different biological activity profiles |

| 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride | Methyl group at position 2 instead of 4 | Variations in reactivity and biological effects |

| 4-Methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole | Additional pyrazole moiety | Potentially enhanced pharmacological properties |

These comparisons illustrate the diversity within thiazole derivatives and highlight the unique positioning of 2-(4-Methylphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride in medicinal chemistry research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.